molecular formula C20H10ClIN4O6 B416757 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol

2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol

Cat. No.: B416757
M. Wt: 564.7g/mol
InChI Key: XKNVDRMNDGYYEI-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound characterized by its unique structure, which includes a benzooxazole ring, chlorinated and iodinated phenyl groups, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Halogenation: The chlorination and iodination of the phenyl ring are carried out using appropriate halogenating agents such as chlorine gas and iodine in the presence of catalysts.

    Formation of Benzooxazole Ring: The benzooxazole ring is formed through cyclization reactions involving o-aminophenol and carboxylic acid derivatives under acidic conditions.

    Condensation: The final step involves the condensation of the benzooxazole derivative with the nitrated phenol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro groups to amino groups.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
  • 2-Chloro-5-iodophenyl)-4-fluorophenyl)methanone

Uniqueness

2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of halogenated phenyl groups, benzooxazole ring, and nitro substituents, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H10ClIN4O6

Molecular Weight

564.7g/mol

IUPAC Name

2-[[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C20H10ClIN4O6/c21-15-3-1-11(22)6-14(15)20-24-16-7-12(2-4-18(16)32-20)23-9-10-5-13(25(28)29)8-17(19(10)27)26(30)31/h1-9,27H

InChI Key

XKNVDRMNDGYYEI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)I)Cl

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)I)Cl

Origin of Product

United States

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